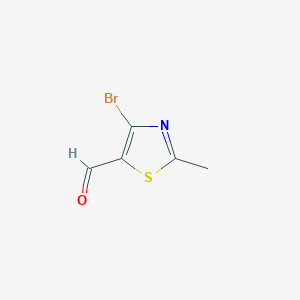
4-Bromo-2-methylthiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-methylthiazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole-5-carboxaldehyde: Similar structure but with the bromine atom at the 2-position.
4-Methylthiazole-5-carboxaldehyde: Similar structure but without the bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
Uniqueness
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C5H4BrNOS |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI Key |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


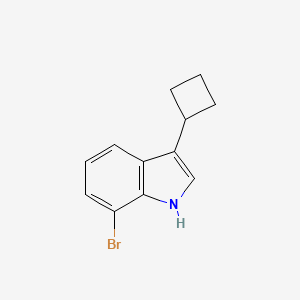
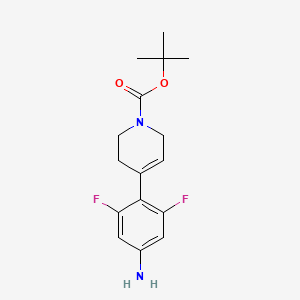
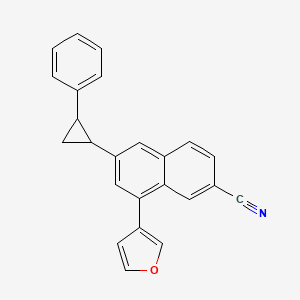

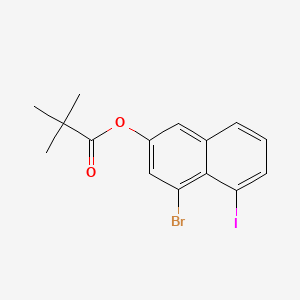
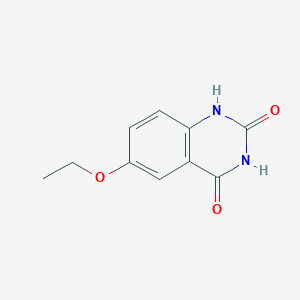
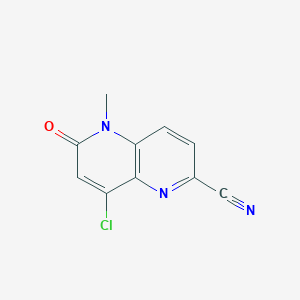
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


